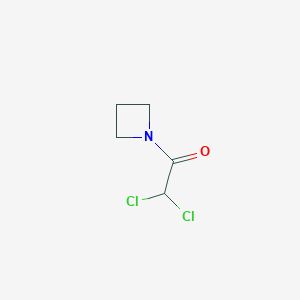![molecular formula C15H12F3NO3 B13962337 Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)
Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring The ethyl ester group is attached to the carboxylate functionality of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of materials with specialized properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
These compounds share structural similarities but differ in their functional groups and ring systems. The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C15H12F3NO3 |
|---|---|
Molekulargewicht |
311.25 g/mol |
IUPAC-Name |
ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)12-7-11(8-19-9-12)10-3-5-13(6-4-10)22-15(16,17)18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
XGGNSFUXCBTCSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
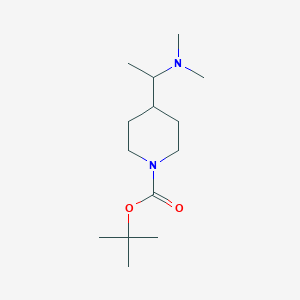
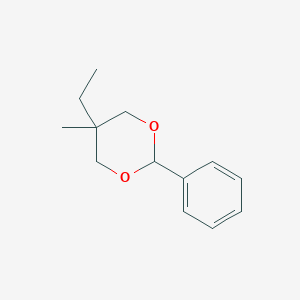
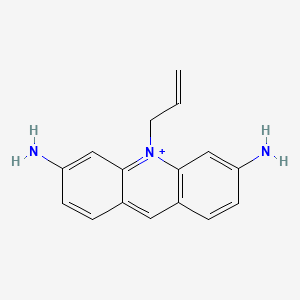
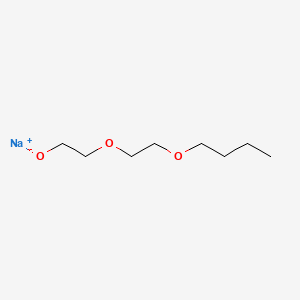
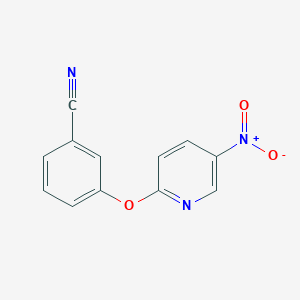
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
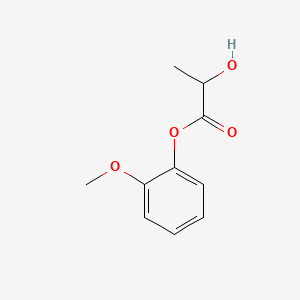
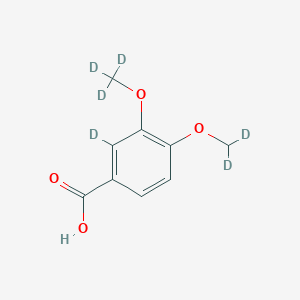
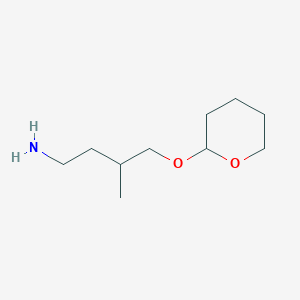
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

